Limonexin
Overview
Description
Limonexin is a highly oxygenated terpenoid secondary metabolite predominantly found in the seeds, fruits, and peel tissues of citrus fruits such as lemons, limes, oranges, pumellos, grapefruits, bergamots, and mandarins . This compound belongs to the family of citrus limonoids, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .
Mechanism of Action
Target of Action
Limonexin, also known as limonin, is a natural tetracyclic triterpenoid compound . It has been found to interact with several targets in the body. One of the primary targets of this compound is the G protein-coupled bile acid receptor 1 (TGR5) . TGR5 is a promising drug target for metabolic diseases because its activation prevents obesity and hyperglycemia .
Mode of Action
This compound interacts with its targets and induces various changes in the body. For instance, it induces cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21, and activating endogenous pathways such as cytochrome c and caspase-mediated .
Biochemical Pathways
The biosynthetic pathway of this compound starts from the formation of nomilin by squalene. Then, limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway. Finally, the limonoids are metabolized to synthesize this compound .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has poor bioavailability. The reduction, hydrolysis, and methylation are the main metabolic pathways of this compound . The position and group of the substituents of this compound are key in affecting pharmacological activity and bioavailability .
Result of Action
This compound has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, and liver protection properties . This compound has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as location, plant health, cultivation practices, and fruit maturity are contributing factors for limonoids variability in concentrations .
Biochemical Analysis
Biochemical Properties
Limonexin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins . Additionally, this compound interacts with proteins such as intercellular cell adhesion molecule-1 (ICAM1) and vascular cell adhesion molecule 1 (VCAM1), modulating their expression and thereby influencing inflammatory responses .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), thereby reducing oxidative stress and inflammation in cells . Furthermore, this compound can induce apoptosis in cancer cells by activating endogenous pathways such as cytochrome c and caspase-mediated pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism . It also modulates the expression of oncogenes such as p53 and p21, promoting apoptosis in cancer cells . Additionally, this compound activates antioxidant pathways, enhancing the cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can have sustained anti-inflammatory and antioxidant effects, but its impact on cellular function may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that this compound can maintain its pharmacological activity for extended periods, although its stability can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and antioxidant properties . At high doses, this compound can lead to toxic effects, including hepatotoxicity and renal toxicity . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound outweigh its therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including reduction, hydrolysis, and methylation . These metabolic processes are primarily mediated by enzymes such as cytochrome P450 and various transferases . This compound’s metabolism can affect its pharmacological activity and bioavailability. For instance, the reduction and hydrolysis of this compound can lead to the formation of metabolites with different biological activities . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound can bind to albumin, enhancing its solubility and transport in the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of this compound within the body can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, this compound can interact with key enzymes and proteins, modulating their activity and influencing cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of limonexin involves several steps, starting from the extraction of citrus essential oils. The oils are typically obtained through cold-pressing the peels of citrus fruits . The extracted oils undergo further purification using techniques such as supercritical fluid chromatography and tandem mass spectrometry to isolate limonoid aglycones, including this compound . The reaction conditions often involve low temperatures and minimal use of organic solvents to maintain the integrity of the compound .
Industrial Production Methods
Industrial production of this compound primarily relies on the large-scale extraction of citrus essential oils. Mechanical systems are used to cold-press the peels of citrus fruits, followed by purification processes to isolate this compound . The efficiency of this method is enhanced by optimizing the extraction conditions and using advanced chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
Limonexin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For instance, oxidation of this compound can lead to the formation of more potent anticancer agents .
Scientific Research Applications
Limonexin has a wide range of scientific research applications across various fields:
Comparison with Similar Compounds
Limonexin is compared with other similar compounds within the family of citrus limonoids, such as limonin, nomilin, and obacunone . While all these compounds share a common structural framework, this compound is unique due to its higher oxygenation level and specific biological activities . The presence of additional oxygen atoms in this compound’s structure contributes to its enhanced pharmacological properties, making it a more potent compound compared to its counterparts .
Properties
IUPAC Name |
19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPPVNISJHFPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Limonexic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99026-99-0 | |
Record name | Limonexic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 - 286 °C | |
Record name | Limonexic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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